molecular formula C20H23NO2 B4694016 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B4694016
M. Wt: 309.4 g/mol
InChI Key: BIKFOMGARAWZRE-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications. DTA-1 belongs to the family of αGalCer analogs and has been shown to activate natural killer T (NKT) cells, a unique subset of T cells that play a critical role in the immune system.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates NKT cells by binding to CD1d molecules on antigen-presenting cells and inducing conformational changes that allow the presentation of glycolipid antigens to NKT cells. This leads to the activation of NKT cells and the secretion of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which play critical roles in the immune system's response to various diseases.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have several biochemical and physiological effects, including the activation of NKT cells, the secretion of cytokines, and the induction of apoptosis in cancer cells. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. Additionally, 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-inflammatory effects and to protect against infectious diseases, such as influenza.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments, including its ability to activate NKT cells and its potential therapeutic applications in various diseases. However, 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including its potential therapeutic applications in various diseases, the optimization of its dosage and administration route, and the development of new analogs with improved efficacy and safety profiles. Additionally, further studies are needed to determine the long-term effects of 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide on the immune system and its potential interactions with other drugs.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates NKT cells, leading to the secretion of cytokines and the activation of other immune cells. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments, including its ability to activate NKT cells and its potential therapeutic applications. However, further studies are needed to determine its optimal dosage and administration route and to develop new analogs with improved efficacy and safety profiles.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and autoimmune disorders. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates NKT cells, which have been shown to play a critical role in the immune system's response to these diseases. NKT cells can recognize and respond to glycolipid antigens presented by CD1d molecules on antigen-presenting cells, leading to the secretion of cytokines and the activation of other immune cells.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14-10-11-19(15(2)12-14)23-13-20(22)21-18-9-5-7-16-6-3-4-8-17(16)18/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKFOMGARAWZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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